molecular formula C10H11ClN2S B13956395 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine

Cat. No.: B13956395
M. Wt: 226.73 g/mol
InChI Key: FZPQUHVXGXDNDU-UHFFFAOYSA-N
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Description

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine is a heterocyclic compound that contains both a pyridine ring and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine typically involves the reaction of 2-chloro-5-bromopyridine with 3,6-dihydro-2H-thiopyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylpyridine: Similar in structure but lacks the thiopyran ring.

    3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester: Contains the thiopyran ring but differs in the functional groups attached.

Uniqueness

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine is unique due to the presence of both the pyridine and thiopyran rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H11ClN2S/c11-10-5-9(12)8(6-13-10)7-1-3-14-4-2-7/h1,5-6H,2-4H2,(H2,12,13)

InChI Key

FZPQUHVXGXDNDU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C2=CN=C(C=C2N)Cl

Origin of Product

United States

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